molecular formula C11H10BrF2NO B1401876 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde CAS No. 1779130-57-2

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Cat. No.: B1401876
CAS No.: 1779130-57-2
M. Wt: 290.1 g/mol
InChI Key: NKQWAVUGPYRPOD-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the ortho-position (C2) and a 3,3-difluoropyrrolidin-1-yl group at the para-position (C4). The pyrrolidine ring’s difluoro substitution introduces strong electron-withdrawing effects, which influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-10-5-9(2-1-8(10)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWAVUGPYRPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.

    Introduction of the Difluoro Group: The difluoro group is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Bromination: The bromine atom is introduced through electrophilic bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Aldehyde Formation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing and reducing agents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids/esters under mild conditions.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    Oxidized/Reduced Forms: Carboxylic acids or alcohols derived from the aldehyde group.

    Coupled Products: Complex molecules formed through carbon-carbon bond formation.

Scientific Research Applications

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets due to its unique structure.

    Medicine: Explored for therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)
  • Structure : Bromine is attached to a methyl group at the para-position of benzaldehyde .
  • Reactivity : The benzylic bromine in 4-(bromomethyl)benzaldehyde is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), whereas the ortho-bromine in the target compound may exhibit steric hindrance, reducing its reactivity in similar conditions.
  • Toxicity: Limited toxicological data exist for 4-(bromomethyl)benzaldehyde, but its benzylic bromide likely poses acute hazards (e.g., skin/eye irritation) .
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
  • Structure: A brominated pyridinone with a trifluoroethyl group.
  • Electronic Effects: The trifluoroethyl group enhances electron deficiency, akin to the difluoropyrrolidine in the target compound. However, the pyridinone ring introduces conjugation effects absent in the benzaldehyde backbone .

Fluorinated Heterocycles

3,3-Difluorocyclobutanone
  • Structure : A four-membered ring with two fluorine atoms and a ketone group.
  • Comparison: The difluoropyrrolidine in the target compound provides a five-membered ring with better conformational flexibility compared to the rigid cyclobutanone. The latter’s ketone group increases electrophilicity but reduces metabolic stability .
CP-93,393 Metabolites (M15, M18)
  • Metabolic Pathways : CP-93,393, a pyrrolidine-containing drug, undergoes pyrimidine ring cleavage and hydroxylation. The difluoro substitution in the target compound’s pyrrolidine may hinder analogous oxidative metabolism, enhancing metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde ~287.1 2.1–2.5 <1 (aqueous)
4-(Bromomethyl)benzaldehyde 199.05 1.8–2.0 ~5 (aqueous)
3,3-Difluorocyclobutanone 110.08 0.5–1.0 >10 (aqueous)

Notes:

  • The target compound’s higher logP reflects increased lipophilicity due to the difluoropyrrolidine group, favoring membrane permeability but reducing aqueous solubility .
  • Bromine’s position (ortho vs. para) significantly impacts solubility and steric interactions.

Biological Activity

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This compound features a benzaldehyde core with a bromine substituent and a difluoropyrrolidinyl group, which may contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

The compound's chemical structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
CAS Number1779130-57-2
Molecular FormulaC11H10BrF2N
Molecular Weight276.1 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the difluoropyrrolidinyl group may enhance the compound's ability to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The specific pathways involved in these interactions may include signal transduction and metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacterial strains. The unique structural features of this compound may contribute to similar effects.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar functionalities possess anti-inflammatory properties. For example, certain benzaldehyde derivatives have been reported to reduce inflammation in animal models by modulating cytokine production.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on related compounds demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating that the difluoropyrrolidinyl moiety may enhance antimicrobial efficacy.
  • Evaluation of Anti-inflammatory Effects : In vitro assays showed that derivatives of benzaldehyde could inhibit pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

To assess the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehydeBenzaldehyde DerivativeAntimicrobial activity
4-Bromo-2-(3,3,3-trifluoropropoxy)benzaldehydeBenzaldehyde DerivativeAnti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

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